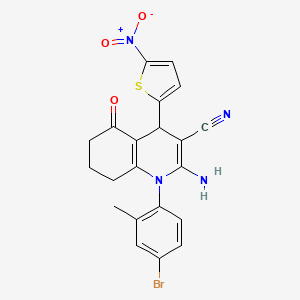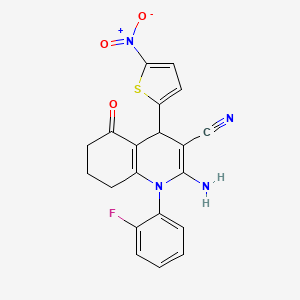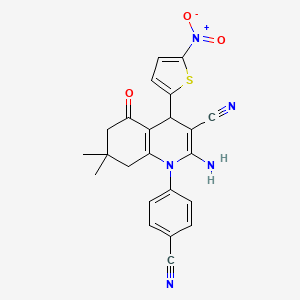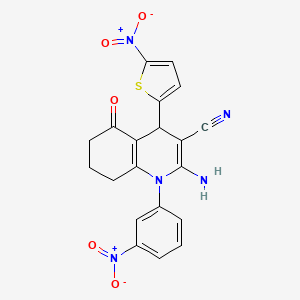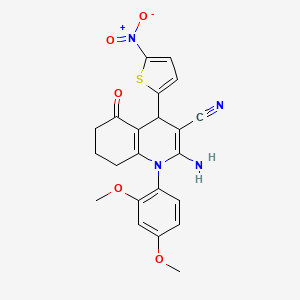![molecular formula C22H16FN3O3S B4329814 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4329814.png)
4-{4-[(3-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Overview
Description
4-{4-[(3-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione is a complex organic molecule This compound is intriguing due to its multi-ring structure, which includes a pyrido, thiazolo, and pyrimidine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Synthesis begins with easily accessible aromatic compounds, like 3-fluorobenzyl chloride and phenol derivatives.
Intermediate Formation: : The 3-fluorobenzyl chloride reacts with phenol in the presence of a strong base, creating the intermediate 4-[(3-fluorobenzyl)oxy]phenyl.
Cyclization: : The intermediate undergoes cyclization with appropriate thiourea derivatives under reflux conditions, forming the thiazolo-pyrimidine core.
Final Assembly: : The formed thiazolo-pyrimidine core undergoes further chemical manipulations, such as alkylation, to complete the synthesis of 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione.
Industrial Production Methods
Industrial methods might involve:
Batch Processing: : Involves standardizing the synthesis steps in large reactors.
Continuous Flow Chemistry: : Increases efficiency and scalability by maintaining the chemical reactions in a continuous flow system, improving yield and reducing costs.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions, especially at the phenyl or thiazolo ring, producing various oxidation states.
Reduction: : Potential reduction at carbonyl groups, forming corresponding alcohols.
Substitution: : The aromatic rings facilitate electrophilic substitution reactions. Halogenation, nitration, and sulfonation are possible, leading to diverse derivatives.
Hydrolysis: : The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, generating simpler fragments.
Scientific Research Applications
Chemistry: : Acts as a building block for the synthesis of other complex molecules. Its structural motifs are used in developing catalysts.
Biology: : Potential as a probe to study receptor-ligand interactions.
Medicine: : Due to its multi-functional groups, it could act as a lead compound in drug development, especially in targeting specific enzymes or receptors.
Industry: : Utilized in creating advanced materials or as a functional component in electronic devices.
Mechanism of Action
The mechanism by which the compound exerts its effects largely depends on its interaction with molecular targets, such as enzymes or receptors:
Binding: : The compound's structure allows it to fit into enzyme active sites, either inhibiting or activating the enzyme.
Pathways: : It may modulate signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Comparison with Other Compounds
Structural Analogues: : Compounds like 4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione share structural similarities but differ in the substituent at the benzyl ring.
Functional Analogues: : Other thiazolo-pyrimidine derivatives might have different substituents on the rings, affecting their reactivity and biological activity.
List of Similar Compounds
4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
4-{4-[(3-chlorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
4-{4-[(3-bromobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Properties
IUPAC Name |
10-[4-[(3-fluorophenyl)methoxy]phenyl]-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6-triene-8,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S/c23-15-3-1-2-13(10-15)12-29-16-6-4-14(5-7-16)17-11-18(27)24-20-19(17)21(28)25-22-26(20)8-9-30-22/h1-10,17H,11-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFVLCWRKWDNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N3C=CSC3=NC2=O)C4=CC=C(C=C4)OCC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-5-oxo-4-phenyl-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B4329731.png)
![2-amino-4-(3-nitrophenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B4329735.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B4329738.png)
![2-amino-4-(2-methoxyphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B4329744.png)
![2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B4329751.png)
![2-amino-4-(4-bromophenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B4329777.png)
![2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B4329790.png)
![2-amino-4-(5-bromo-2-fluorophenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B4329792.png)
![4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE](/img/structure/B4329827.png)
